molecular formula C11H15Br2NO3 B8660358 2,4-dibromo-6-[N,N-di(2-hydroxyethyl) aminomethyl] phenol CAS No. 112409-64-0

2,4-dibromo-6-[N,N-di(2-hydroxyethyl) aminomethyl] phenol

Cat. No. B8660358
M. Wt: 369.05 g/mol
InChI Key: ZYEPPKHQOGNZRL-UHFFFAOYSA-N
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Patent
US04797429

Procedure details

252 g of 2,4-dibromophenol and 105 g of diethanolamine were charged to a 1 liter round-bottomed flask fitted with an agitator. The temperature of the clear viscous liquid was adjusted to 40 Deg. C. and 100 g of formalin (30% formaldehyde in water stabilised with methanol) was added dropwise over 1 hour while maintaining the temperature at 40-45 Deg C. The temperature was then raised to 100-110 Deg. C. and maintained at that temperature for 4 hours. Vacuum was then applied to distil off excess formaldehyde, methanol and water.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[CH2:17]=O>>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([CH2:17][N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
252 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)O
Name
Quantity
105 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 40-45 Deg C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 100-110 Deg
TEMPERATURE
Type
TEMPERATURE
Details
and maintained at that temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to distil off excess formaldehyde, methanol and water

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC(=C1)Br)CN(CCO)CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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